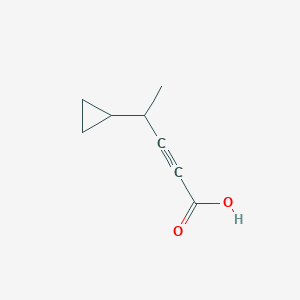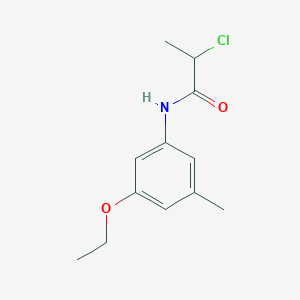
1-(1-Chlorobutan-2-yl)-3-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Chlorobutan-2-yl)-3-fluorobenzene is an organic compound with the molecular formula C10H12ClF This compound is characterized by a benzene ring substituted with a chlorobutan-2-yl group and a fluorine atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Chlorobutan-2-yl)-3-fluorobenzene typically involves the chlorination of butan-2-ol followed by a Friedel-Crafts alkylation reaction with fluorobenzene. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions: 1-(1-Chlorobutan-2-yl)-3-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The butyl side chain can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, forming a butylbenzene derivative.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
- Substitution reactions yield products such as 1-(1-Hydroxybutan-2-yl)-3-fluorobenzene.
- Oxidation reactions can produce 1-(1-Chlorobutan-2-one)-3-fluorobenzene.
- Reduction reactions result in 1-(Butan-2-yl)-3-fluorobenzene.
科学的研究の応用
1-(1-Chlorobutan-2-yl)-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(1-Chlorobutan-2-yl)-3-fluorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by nucleophiles. The fluorine atom on the benzene ring can influence the electronic properties of the molecule, affecting its reactivity and interactions with other compounds.
類似化合物との比較
- 1-(1-Chlorobutan-2-yl)-2-fluorobenzene
- 1-(1-Chlorobutan-2-yl)-4-fluorobenzene
- 1-(1-Chlorobutan-2-yl)-3-chlorobenzene
Uniqueness: 1-(1-Chlorobutan-2-yl)-3-fluorobenzene is unique due to the specific positioning of the fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and physical properties compared to its isomers and analogs.
特性
分子式 |
C10H12ClF |
|---|---|
分子量 |
186.65 g/mol |
IUPAC名 |
1-(1-chlorobutan-2-yl)-3-fluorobenzene |
InChI |
InChI=1S/C10H12ClF/c1-2-8(7-11)9-4-3-5-10(12)6-9/h3-6,8H,2,7H2,1H3 |
InChIキー |
GBYNVWHEILCLMP-UHFFFAOYSA-N |
正規SMILES |
CCC(CCl)C1=CC(=CC=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


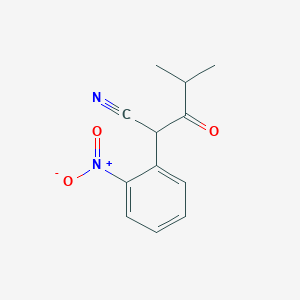
![{[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane](/img/structure/B13198167.png)
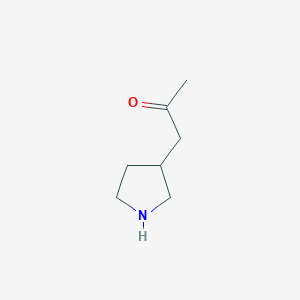

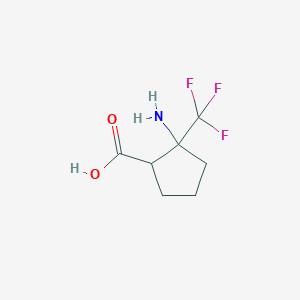
![7-Cyclopropyl-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13198199.png)
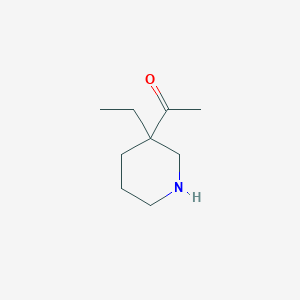
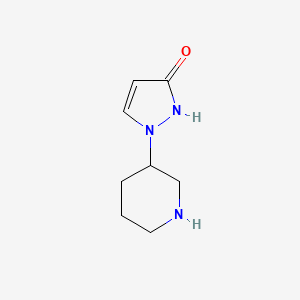
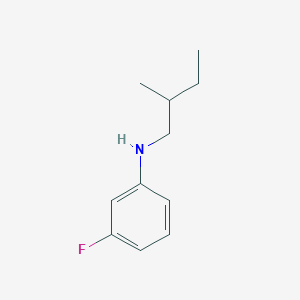
![8-(2-Methylphenyl)-6-azaspiro[3.4]octane](/img/structure/B13198219.png)

